molecular formula C11H14N2O B1416220 2-Cyclohexyl-5-pyrimidinecarbaldehyde CAS No. 959240-13-2

2-Cyclohexyl-5-pyrimidinecarbaldehyde

Cat. No.: B1416220
CAS No.: 959240-13-2
M. Wt: 190.24 g/mol
InChI Key: FDLLJEWSIWXXEG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-pyrimidinecarbaldehyde is a pyrimidine derivative featuring a cyclohexyl substituent at the 2-position and a carbaldehyde group at the 5-position. It is identified by CAS number 959240-13-2 and is available at a purity of 98% (MFCD09864503) . This compound is commonly utilized in organic synthesis and pharmaceutical research as a building block for developing heterocyclic frameworks or bioactive molecules.

Properties

IUPAC Name

2-cyclohexylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLLJEWSIWXXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-pyrimidinecarbaldehyde typically involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions. One common method includes the condensation of cyclohexylamine with 2,4,6-trichloropyrimidine, followed by selective reduction and oxidation steps to introduce the aldehyde group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms (if present) are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 2-Cyclohexyl-5-pyrimidinecarboxylic acid

    Reduction: 2-Cyclohexyl-5-pyrimidinemethanol

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

2-Cyclohexyl-5-pyrimidinecarbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-pyrimidinecarbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes and receptors, through its aldehyde and pyrimidine functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Aldehydes

The following table compares 2-Cyclohexyl-5-pyrimidinecarbaldehyde with other pyrimidinecarbaldehyde derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Purity Notes
This compound 959240-13-2 Not provided Not provided Cyclohexyl (C2), Aldehyde (C5) Aldehyde 98% High-purity research chemical
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde 1192569-90-6 C₉H₁₀N₂O₂ 178.19 Cyclopropylmethoxy (C2) Aldehyde N/A Safety data unavailable
2-Ethylsulfanylpyrimidine-5-carbaldehyde 876890-28-7 Not provided Not provided Ethylthio (C2) Aldehyde 100% SDS available upon request
Key Observations:
  • Reactivity : Thioether-containing derivatives (e.g., ethylsulfanyl) may exhibit distinct redox or nucleophilic properties compared to alkoxy or alkyl-substituted pyrimidines .
  • Applications : Aldehyde-functionalized pyrimidines are versatile intermediates for synthesizing Schiff bases or heterocyclic expansions, with substituents tailoring their utility in target-specific reactions .

Heterocyclic Aldehydes with Varied Cores

Other heterocyclic aldehydes with structural similarities include:

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight (g/mol) Purity Notes
5-Cyclohexylthiophene-2-carbaldehyde 915919-68-5 Thiophene Not provided Not provided 95% Thiophene core alters electronic properties
2-Cyclohexylthio-5-nitrobenzaldehyde 175278-46-3 Benzene Not provided Not provided 95% Nitro group enhances electrophilicity
Key Observations:
  • Core Heterocycle : Pyrimidine-based aldehydes (e.g., This compound ) exhibit greater hydrogen-bonding capacity and aromatic stability compared to thiophene or benzene analogues, influencing their interactions in biological systems .
  • Functional Group Synergy : The combination of a nitro group (in 2-Cyclohexylthio-5-nitrobenzaldehyde) with an aldehyde enhances electrophilicity, making it reactive toward nucleophilic additions, whereas pyrimidine derivatives prioritize aromatic electron-deficient reactivity .

Functional Group Variants: Aldehyde vs. Carboxylic Acid

A structurally related compound with a different functional group is 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), which replaces the aldehyde with a carboxylic acid .

Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Functional Group Aldehyde Carboxylic acid
Reactivity Electrophilic aldehyde Acidic, forms salts/esters
Applications Schiff base formation Metal coordination, peptide coupling
Safety Data Limited (purity noted) SDS available
Key Observations:
  • Acidity vs. Electrophilicity : Carboxylic acids participate in acid-base reactions, whereas aldehydes undergo condensations or oxidations, diversifying their synthetic roles .
  • Biological Relevance : Carboxylic acids are common in drug molecules (e.g., NSAIDs), while aldehydes are often intermediates or protease inhibitors .

Biological Activity

2-Cyclohexyl-5-pyrimidinecarbaldehyde (CAS No. 959240-13-2) is a synthetic compound known for its biological activity, particularly as an inhibitor of DNA synthesis and replication. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is classified as a modified nucleoside. Its structure enables it to interact with various biological targets, making it a subject of interest in pharmacological research.

Biological Activity Overview

The primary biological activities of this compound include:

  • Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA replication, which is crucial for cell division and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required.
  • Anticancer Potential : Its ability to interfere with DNA synthesis positions it as a candidate for anticancer drug development.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Key Enzymes : It likely inhibits enzymes involved in DNA replication, such as DNA polymerases.
  • Interference with Nucleotide Incorporation : The compound may affect the incorporation of nucleotides into the growing DNA strand, thereby halting replication processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
DNA Synthesis InhibitionSignificant reduction in replication rates in vitro
Antimicrobial EffectsModerate activity against certain bacterial strains
Anticancer ActivityInduced apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer drugs targeting DNA synthesis pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2-Methyl-3-(1-pyrrolidinyl)anilineAntimicrobial, anticancerDifferent functional groups
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amineAnticancer, enzyme inhibitionDistinct substitution pattern

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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